2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an amino group at position 2. This compound also contains a cyclobutanol moiety, which is a four-membered ring with a hydroxyl group. The combination of these structural elements makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with cyclobutanone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic addition to the carbonyl group of cyclobutanone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride (LiAlH4) can reduce the compound to form a cyclobutylamine derivative.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines, respectively.
Scientific Research Applications
2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with amino acid residues in the active sites of enzymes, while the cyclobutanol moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol include:
2-Amino-4,6-dimethylpyrimidine: This compound lacks the cyclobutanol moiety and is primarily used in the synthesis of other pyrimidine derivatives.
4,6-Dimethyl-2-pyrimidinol: This compound has a hydroxyl group directly attached to the pyrimidine ring, making it structurally different from the cyclobutanol derivative.
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide:
The uniqueness of this compound lies in its combination of a pyrimidine ring with a cyclobutanol moiety, which provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-5-7(2)12-10(11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCPRVHFDAJBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCC2O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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